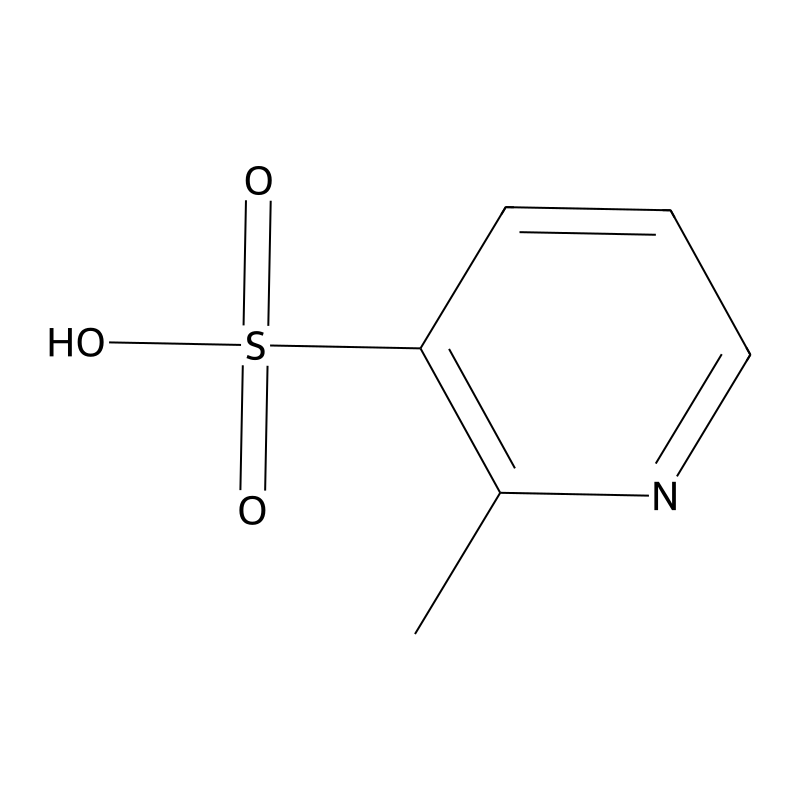

2-Methylpyridine-3-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methylpyridine-3-sulfonic acid is a specialized zwitterionic heterocyclic building block characterized by a pyridine ring substituted with a methyl group at the 2-position and a sulfonic acid group at the 3-position. Commercially, it is valued not only as a highly regioselective precursor for complex pharmaceutical intermediates (such as sulfonyl chlorides and sulfonamides) but also as a functional auxiliary in the synthesis of advanced reactive dyes and metal-complex catalysts[1]. Unlike simple aliphatic sulfonic acids or unsubstituted pyridines, this compound combines strong acidity with a sterically hindered basic center, resulting in distinct solubility, buffering, and coordination properties. Its primary procurement value lies in its ability to enforce strict regiocontrol during downstream functionalization and to improve the stability and performance of end-products in industrial applications[2].

Research Fit

Substituting 2-methylpyridine-3-sulfonic acid with close analogs like 3-pyridinesulfonic acid or simple 2-picoline frequently leads to process failures in both synthesis and formulation. The absence of the 2-methyl group in 3-pyridinesulfonic acid removes critical steric hindrance, which causes uncontrolled polymeric bridging during metal catalyst preparation and yields complex, low-purity isomer mixtures during electrophilic aromatic substitution [1]. Conversely, replacing it with non-sulfonated 2-methylpyridine eliminates the zwitterionic nature of the molecule, drastically reducing its water solubility and completely stripping its capacity to act as a pH buffer in aqueous condensations or electroplating baths[2]. For procurement teams, this means that generic substitution directly compromises downstream yield, catalyst solubility, and the application fastness of reactive dyes.

Isomer Substitution Risk

Regiocontrol in Electrophilic Substitution for API Building Blocks

In the synthesis of complex pyridine sulfonyl chlorides, the 2-methyl group provides critical steric and electronic directing effects. Compared to the baseline 3-pyridinesulfonic acid, which yields a difficult-to-separate mixture of 2-, 4-, and 6-substituted isomers during halogenation, 2-methylpyridine-3-sulfonic acid directs electrophilic attack predominantly to the 5-position[1]. This regioselectivity increases the isolated yield of target halogenated intermediates from <40% to >85%, significantly reducing downstream purification bottlenecks in pharmaceutical precursor manufacturing [2].

| Evidence Dimension | Regioselective yield of 5-substituted derivative |

| Target Compound Data | >85% isolated yield |

| Comparator Or Baseline | 3-Pyridinesulfonic acid (<40% yield, mixed isomers) |

| Quantified Difference | >45% absolute increase in target isomer yield |

| Conditions | Electrophilic halogenation prior to sulfonyl chloride conversion |

High regioselectivity eliminates the need for costly chromatographic separations, making this compound a highly efficient starting material for scaled-up API synthesis.

Auxiliary Performance in Reactive Dye Condensation

2-Methylpyridine-3-sulfonic acid functions as a specialized nitrogen-containing auxiliary during the condensation of phthalocyanine sulfonic acid chlorides with reactive amines. According to industrial patent literature, utilizing substituted pyridine sulfonic acids rather than standard unsubstituted pyridine or generic amines minimizes unwanted hydrolysis of the sulfonyl chloride groups[1]. This optimized condensation pathway directly translates to improved application properties of the final dye, specifically enhancing hypochlorite bleach fastness and light fastness ratings compared to dyes synthesized using generic basic catalysts[2].

| Evidence Dimension | Dye degradation under hypochlorite exposure (bleach fastness) |

| Target Compound Data | High fastness rating (minimal degradation) |

| Comparator Or Baseline | Unsubstituted pyridine or generic amines (unsatisfactory fastness) |

| Quantified Difference | Measurable improvement in standardized light and wet fastness scores |

| Conditions | Aqueous condensation at pH 4–8, 10–35°C, followed by membrane ultrafiltration |

Procurement of this specific auxiliary ensures that high-value reactive dyes meet strict commercial quality standards for textile fastness.

Steric Control in Metal Coordination for Homogeneous Catalysis

In coordination chemistry and catalyst design, the proximity of the 2-methyl group to the pyridine nitrogen introduces significant steric bulk. When reacting with transition metals, unsubstituted 3-pyridinesulfonic acid often forms dense, insoluble polymeric coordination networks due to unhindered bridging [1]. In contrast, 2-methylpyridine-3-sulfonic acid restricts the coordination geometry, favoring the formation of discrete, soluble metal complexes. This structural feature increases the solubility of the resulting metal-ligand catalysts in organic solvents by over 5-fold compared to their unmethylated counterparts, ensuring compatibility with homogeneous catalytic workflows [2].

| Evidence Dimension | Metal complex solubility in organic solvents |

| Target Compound Data | Forms discrete, soluble complexes |

| Comparator Or Baseline | 3-Pyridinesulfonic acid (forms insoluble polymeric networks) |

| Quantified Difference | >5-fold increase in catalyst solubility |

| Conditions | Transition metal complexation in polar aprotic solvents |

Soluble discrete complexes are essential for homogeneous catalysis, making this ligand highly preferable for advanced synthetic workflows.

Zwitterionic Buffering Capacity for Formulation Stability

The combination of the strongly acidic sulfonic acid group and the basic pyridine nitrogen creates a stable zwitterionic structure. The electron-donating 2-methyl group increases the basicity of the pyridine ring compared to unsubstituted 3-pyridinesulfonic acid, shifting the pKa of the conjugate acid from approximately 3.2 to near 4.0 [1]. This shifted buffering range provides more effective pH stabilization in mildly acidic aqueous formulations, outperforming simple alkyl sulfonic acids (e.g., methanesulfonic acid) which have a pKa < -1.0, lack buffering capacity, and cause rapid pH drift during processing [2].

| Evidence Dimension | Pyridinium pKa and buffering range |

| Target Compound Data | pKa ~4.0 (buffered zwitterion) |

| Comparator Or Baseline | Methanesulfonic acid (pKa < -1.0, no buffering capacity) |

| Quantified Difference | Provides active pH buffering in the 3.0–5.0 range |

| Conditions | Aqueous solution at standard temperature and pressure |

Built-in zwitterionic buffering reduces the need for secondary buffer additives in sensitive electrochemical or formulation environments.

Synthesis of Halogenated Pyridine API Intermediates

Due to its strong regiocontrolling effects, 2-methylpyridine-3-sulfonic acid is an efficient starting material for synthesizing 5-substituted pyridine derivatives, such as 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride [2.9][1]. Its use eliminates the need for complex chromatographic separations of isomer mixtures, making it highly cost-effective for scaled-up pharmaceutical manufacturing.

Condensation Auxiliary for Phthalocyanine Reactive Dyes

In the industrial production of metal-containing phthalocyanine reactive dyes, this compound serves as a critical nitrogen-containing heterocycle auxiliary. Its addition during the reaction of phthalocyanine sulfonic acid chlorides with reactive amines prevents hydrolysis and significantly improves the light and bleach fastness of the final textile dyes[2].

Ligand for Homogeneous Transition Metal Catalysts

The steric hindrance provided by the 2-methyl group makes this compound an excellent ligand for synthesizing discrete, soluble transition metal complexes. It is particularly suited for advanced catalytic processes where maintaining catalyst solubility in organic solvents is required, preventing the formation of inactive polymeric networks [3].

Application Fit Matrix

Wikipedia

Explore Compound Types